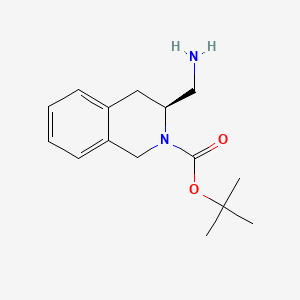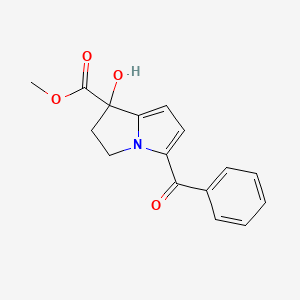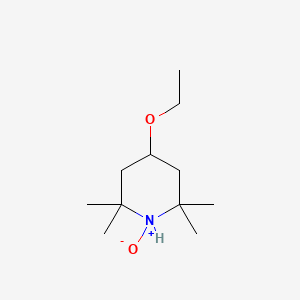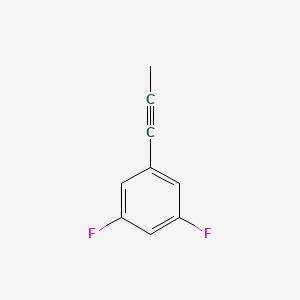
(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline, also known as S-AMDIQ, is a synthetic compound with a wide range of applications in scientific research. It is a chiral compound, with a single chiral center, and is used in asymmetric synthesis and as a chiral building block for drug synthesis. It has been used in a variety of research applications, including organic synthesis, as a model compound for drug discovery, and as a catalyst for asymmetric synthesis. Its unique properties make it a valuable tool in the field of organic chemistry.
Aplicaciones Científicas De Investigación
Medicine: Drug Synthesis and Development
This compound is utilized in the synthesis of pharmaceuticals, particularly as an intermediate in the production of complex molecules. Its structure is valuable for creating chiral centers in drugs, which can significantly affect the efficacy and safety of medications. The tert-butyl group in particular is often used in drug design due to its steric bulk, which can protect reactive sites during chemical reactions .
Biotechnology: Protein Studies
In biotechnology, the tert-butyl group’s unique reactivity is exploited for site-selective studies of proteins. It aids in NMR spectroscopy by providing clear signals that help in the structural elucidation of proteins. This is crucial for understanding protein function and for the design of biologically active compounds .
Materials Science: Polymer and Resin Development
The tert-butyl group is integral in the development of polymers and resins. It can impart desirable properties such as increased stability and resistance to degradation. This compound’s derivatives may be used to modify the surface properties of materials, enhancing their application in various industries .
Environmental Science: Bioremediation
Derivatives of this compound are being researched for their potential use in environmental bioremediation. For example, tert-butyl esters are studied for their role in the breakdown of environmental pollutants through microbial action. This research is pivotal for developing sustainable methods to mitigate pollution .
Chemistry: Catalysis and Reaction Mechanisms
In synthetic chemistry, the tert-butyl group is known for its influence on reaction mechanisms and catalysis. It can stabilize transition states and carbanions, making it a valuable moiety in the development of new synthetic methodologies. This compound’s derivatives are used to study reaction kinetics and mechanisms .
Pharmacology: Drug Delivery Systems
In pharmacology, the tert-butyl group’s derivatives are explored for their use in drug delivery systems. They can be used to modify the solubility and delivery rate of drugs, enhancing their therapeutic index. Research in this area focuses on optimizing drug formulations for maximum efficacy with minimal side effects .
Propiedades
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-5-4-6-11(12)8-13(17)9-16/h4-7,13H,8-10,16H2,1-3H3/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYBOYJWGVDLPU-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B586690.png)

![[3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B586696.png)